molecular formula C13H14N2O3 B105340 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid CAS No. 183288-47-3

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No. B105340
M. Wt: 246.26 g/mol
InChI Key: XSDYUFFJOJVGMF-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid and its derivatives are a class of compounds that have been synthesized and evaluated for their potential as antibacterial agents and enzyme inhibitors. These compounds are characterized by a benzofuran moiety linked to a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions and optimization of synthetic methods. For instance, a key synthon involving a piperazine linker was prepared and used to generate a new series of bis(pyrazole-benzofuran) hybrids . Another approach involved modifications to improve the bioavailability of a lead compound by introducing different functional groups and expanding the aromatic ring . An improvement in the synthetic method for a specific derivative was achieved by optimizing the reaction conditions and purification steps, leading to a higher overall yield . Additionally, novel derivatives were synthesized and characterized using spectroscopic techniques . A molecular hybridization strategy was employed to design and synthesize a series of molecules with potential inhibitory activity against Mycobacterium tuberculosis DNA GyrB .

Molecular Structure Analysis

The molecular structures of these compounds were characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry . The design of these molecules often involves the combination of different pharmacophoric elements to enhance biological activity and target specificity .

Chemical Reactions Analysis

The chemical reactions used in the synthesis of these compounds include 1,3-dipolar cycloaddition, Friedel-Crafts acylation, reduction reactions, and molecular hybridization techniques . These reactions are carefully chosen and optimized to improve the yield and purity of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the functional groups and structural modifications introduced during synthesis. These properties are crucial for the compounds' biological activity, bioavailability, and stability. For example, modifications to the lead compound in one study were aimed at increasing absorption and serum half-life while retaining antibacterial activity .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Properties

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives have demonstrated significant antibacterial and biofilm inhibitory properties. A study by Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds showed potent antibacterial efficacy against various bacterial strains including E. coli, S. aureus, and S. mutans. They also exhibited more effective biofilm inhibition activities than Ciprofloxacin, a reference antibiotic, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Tuberculosis Treatment

In the context of tuberculosis treatment, derivatives of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid were found to be effective. Reddy et al. (2014) synthesized and evaluated a series of these derivatives for their activity against Mycobacterium tuberculosis. They reported that these compounds exhibited significant inhibitory activity, indicating their potential as therapeutic agents in treating tuberculosis (Reddy et al., 2014).

Synthesis and Characterization

An improvement in the synthetic method for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid was reported by Jian-me (2015), who developed an efficient process with higher yields and simplified purification steps. This advancement is significant for facilitating the large-scale production and further research of this compound (Jian-me, 2015).

Antimicrobial Activity

The antimicrobial activities of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives have been widely studied. For instance, Krishnaswamy et al. (2022) synthesized novel derivatives that exhibited weak to moderate antibacterial activity. This study adds to the understanding of the antimicrobial potential of these compounds (Krishnaswamy et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

Future Directions

As an intermediate in the synthesis of Vilazodone , the future directions of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid are likely tied to the applications and developments of this drug. Vilazodone is currently under clinical evaluation for the treatment of major depression , and any advancements in this area could potentially impact the use and production of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYUFFJOJVGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598839
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

CAS RN

183288-47-3
Record name 5-(1-Piperazinyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Zhou, Y Feng, Y Xu, S Wu, J Kou, Y Hu… - … Process Research & …, 2022 - ACS Publications
A robust and scalable synthesis for vilazodone was developed to avoid the formation of impurities derived from N-detosylation reactions under alcoholic conditions. During our research, …
Number of citations: 2 pubs.acs.org
F Hu, W Su - Journal of Chemical Research, 2020 - journals.sagepub.com
A novel synthetic route toward vilazodone is described by using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, with an overall yield of 24% and 99% purity. …
Number of citations: 2 journals.sagepub.com

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